molecular formula C11H15N5O5 B088170 3'-O-Methylguanosin CAS No. 10300-27-3

3'-O-Methylguanosin

Katalognummer: B088170
CAS-Nummer: 10300-27-3
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: UYARPHAXAJAZLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-O-Methylguanosine is a methylated nucleoside analog and a derivative of guanosine. It is characterized by the substitution of a methyl group at the 3’ position of the ribose sugar. This compound is known for its role as an RNA chain terminator, which can inhibit early virus-specific RNA synthesis .

Wissenschaftliche Forschungsanwendungen

3’-O-Methylguanosin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

3’-O-Methylguanosin übt seine Wirkungen aus, indem es als RNA-Kettenterminator wirkt. Es hemmt die frühe virus-spezifische RNA-Synthese, indem es in die RNA-Kette eingebaut wird und eine weitere Elongation verhindert . Dieser Mechanismus beinhaltet die Wechselwirkung mit der viralen RNA-Polymerase, was zur Beendigung der RNA-Synthese führt .

Ähnliche Verbindungen:

Einzigartigkeit: 3’-O-Methylguanosin ist einzigartig aufgrund seiner spezifischen Methylierung an der 3’-Position, die ihm besondere Eigenschaften verleiht, wie z.B. seine Fähigkeit, als RNA-Kettenterminator zu wirken . Dies unterscheidet es von anderen methylierten Guanosinanaloga, die möglicherweise unterschiedliche Methylierungsmuster und biologische Aktivitäten aufweisen .

Biochemische Analyse

Cellular Effects

It is known that methylated purine bases, such as 3’-O-Methylguanosine, are present in higher amounts in tumor-bearing patients compared to healthy controls . This suggests that 3’-O-Methylguanosine may have some influence on cell function and cellular processes, potentially including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that 3’-O-Methylguanosine is a methylated nucleoside analog, which suggests that it may interact with biomolecules through binding interactions

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3’-O-Methylguanosin kann durch selektive Methylierung von Guanosin erreicht werden. Eine effiziente Methode beinhaltet die Verwendung von Diazomethan und Zinn(II)-chlorid als Katalysatoren. Die Regioselektivität der 2’ und 3’-O-Alkylierung wird durch Optimierung der Zugabe, des Zeitpunkts und der Konzentration der Katalysatoren während der Methylierungsreaktion erreicht . Das Reaktionsgemisch wird bei 50 °C gerührt, gefolgt von der Zugabe von Diazomethan, was zur Bildung von 3’-O-Methylguanosin führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3’-O-Methylguanosin beinhaltet typischerweise mehrstufige Reaktionen. Beispielsweise umfasst eine Methode die Verwendung von Hexamethyldisilazan, Chlortrimethylsilan und CF3SO3SiMe3 unter Rückflussbedingungen . Eine andere Methode beinhaltet die Verwendung von Zinn(II)-chlorid in Dimethylformamid und 1,2-Dimethoxyethan bei 50 °C .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3’-O-Methylguanosin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

    Substitution: Häufige Reagenzien sind Alkylhalogenide und Nukleophile.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von 3’-O-Methylguanosin zur Bildung verschiedener oxidierter Derivate führen, während Substitutionsreaktionen zur Bildung verschiedener substituierter Guanosinanaloga führen können .

Biologische Aktivität

3'-O-Methylguanosine (3'-O-MeG) is a modified nucleoside that has garnered attention for its biological activity, particularly in viral inhibition, metabolic processes, and potential implications in neurological disorders. This article explores the diverse biological activities of 3'-O-MeG, supported by relevant case studies and research findings.

1. Antiviral Activity

One of the most significant biological activities of 3'-O-Methylguanosine is its antiviral properties. Research indicates that 3'-O-MeG acts as a potent inhibitor of vaccinia virus growth. In vitro studies demonstrated that both 3'-O-methyl adenosine and 3'-O-methyl guanosine preferentially inhibited early virus-specific RNA synthesis without significantly affecting cell growth at concentrations necessary for antiviral activity . This suggests a potential application for 3'-O-MeG in antiviral therapies, particularly against RNA viruses.

2. Influence on Metabolic Processes

Recent studies have highlighted the role of 3'-O-MeG in metabolic responses to dietary intake. A metabolomic study involving healthy adults showed that levels of 3'-O-MeG decreased significantly after glucose consumption while remaining stable during lipid intake . This fluctuation indicates that 3'-O-MeG may be involved in the regulation of postprandial metabolism and insulin sensitivity, suggesting its importance in metabolic health.

3. Role in Neurological Disorders

The biological activity of 3'-O-Methylguanosine extends to its potential implications in neurological conditions such as Parkinson's disease (PD). A study comparing modified nucleosides in the urine of PD patients revealed altered levels of 3'-O-MeG among other metabolites . Specifically, lower levels were observed in patients with idiopathic PD compared to controls, while elevated levels were noted in subgroups with parkinsonian syndromes. These findings suggest that 3'-O-MeG may serve as a biomarker for metabolic disturbances associated with neuroinflammation in PD.

4. Mechanistic Insights

The mechanism by which 3'-O-Methylguanosine exerts its biological effects is still under investigation. It has been proposed that modified nucleosides like 3'-O-MeG can act as chain terminators during RNA synthesis, potentially impacting gene expression and protein translation . This property may contribute to its antiviral effects and influence cellular metabolism.

5. Research Findings Summary Table

Study Focus Findings Implications
Antiviral ActivityInhibits vaccinia virus growth; preferentially inhibits RNA synthesisPotential antiviral therapeutic agent
Neurological DisordersAltered levels in PD patients; lower in idiopathic PDPossible biomarker for neuroinflammation
Metabolic ResponsesLevels decrease after glucose intake; stable during lipid intakeRole in postprandial metabolism and insulin sensitivity

6. Case Studies

  • Case Study on Viral Inhibition : In controlled experiments, L-cells and Vero cells treated with varying concentrations of 3'-O-MeG showed significant reductions in viral RNA synthesis without cytotoxic effects on the host cells . This highlights its selective action against viral replication.
  • Case Study on Parkinson's Disease : A cohort study involving urine samples from PD patients demonstrated a correlation between modified nucleoside levels and disease severity, suggesting that monitoring these metabolites could provide insights into disease progression and therapeutic responses .

Eigenschaften

IUPAC Name

2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-7-4(2-17)21-10(6(7)18)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYARPHAXAJAZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908156
Record name 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10300-27-3
Record name NSC106541
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106541
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-9-(3-O-methylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80908156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-O-Methylguanosine
Reactant of Route 2
3'-O-Methylguanosine
Reactant of Route 3
3'-O-Methylguanosine
Reactant of Route 4
3'-O-Methylguanosine
Reactant of Route 5
3'-O-Methylguanosine
Reactant of Route 6
3'-O-Methylguanosine
Customer
Q & A

Q1: How does 3'-O-Methylguanosine interact with its target and what are the downstream effects?

A: 3'-O-Methylguanosine acts as a competitive inhibitor of self-splicing in the Tetrahymena ribosomal RNA precursor. [] It competes with guanosine for binding to the intervening sequence (IVS) of the rRNA precursor, which catalyzes its own splicing. [] By binding to the IVS, 3'-O-Methylguanosine prevents the ligation of guanosine's 3'-hydroxyl group to the 5' terminus of the IVS, thereby inhibiting the splicing process. []

Q2: What is the structural characterization of 3'-O-Methylguanosine?

A2: 3'-O-Methylguanosine is a guanosine ribonucleoside derivative where a methyl group replaces the hydrogen atom of the 3'-hydroxyl group on the ribose sugar.

    Q3: Can you elaborate on the catalytic properties and applications of 3'-O-Methylguanosine?

    A: While 3'-O-Methylguanosine itself doesn't exhibit catalytic activity, it plays a crucial role in understanding the catalytic mechanism of the Tetrahymena rRNA precursor's self-splicing reaction. [] Its ability to inhibit the reaction by competing with guanosine highlights the importance of the 2'-hydroxyl group of guanosine in both binding to the IVS and facilitating the nucleophilic attack during the splicing reaction. [] This knowledge is valuable for developing potential RNA-targeting therapeutics.

    Q4: How does the structure of 3'-O-Methylguanosine relate to its activity and are there any insights into structure-activity relationships (SAR)?

    A: The presence of the methyl group at the 3'-oxygen of the ribose in 3'-O-Methylguanosine significantly impacts its interaction with the Tetrahymena rRNA precursor. [] Unlike guanosine, it cannot act as a substrate for the splicing reaction, even at high concentrations. [] This suggests that the 2'-hydroxyl group of guanosine is crucial for the reaction mechanism, likely through its involvement in the nucleophilic attack on the phosphate at the splice site. [] Comparing the inhibitory activity of 3'-O-Methylguanosine with deoxyguanosine and dideoxyguanosine reveals the importance of the 2'-hydroxyl group for optimal binding to the RNA. [] This information is valuable for understanding the structural requirements for substrate recognition and catalysis in RNA-mediated reactions.

    Q5: What are the known toxicological and safety aspects of 3'-O-Methylguanosine?

    A5: Due to the research focus on its mechanistic role, comprehensive toxicological and safety data for 3'-O-Methylguanosine is limited. Further investigations are necessary to determine its potential toxicity, adverse effects, and overall safety profile.

    Q6: What analytical methods and techniques are employed to characterize and quantify 3'-O-Methylguanosine?

    A6: Several analytical techniques can be used to characterize and quantify 3'-O-Methylguanosine:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, differentiating it from other isomers like 2'-O-Methylguanosine. [, ]

    Q7: Can you provide insights into the historical context and milestones in research related to 3'-O-Methylguanosine?

    A: Research on 3'-O-Methylguanosine has evolved alongside our understanding of RNA splicing and its significance in cellular processes. Early studies primarily focused on synthesizing and characterizing this compound alongside other modified nucleosides. [, ] The discovery of catalytic RNA, particularly the self-splicing activity of the Tetrahymena rRNA precursor, shifted the focus towards understanding the molecular mechanisms involved. [] The use of 3'-O-Methylguanosine as a competitive inhibitor in these studies has provided valuable insights into the catalytic mechanism of RNA splicing and the critical role of specific functional groups in substrate recognition and catalysis. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.